Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Organometallic Chemistry Ligand Design Palladium Catalysis

Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (commonly referred to as Et-BrettPhos) belongs to the dialkylbiarylphosphine ligand class developed for palladium-catalyzed cross-coupling reactions. This ligand class, pioneered by the Buchwald group, features a biphenyl backbone with tunable steric and electronic properties dictated by the 2′,4′,6′-triisopropyl groups, 3,6-dimethoxy substituents, and the dialkylphosphino moiety (R₂P-).

Molecular Formula C27H41O2P
Molecular Weight 428.6 g/mol
Cat. No. B12884080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine
Molecular FormulaC27H41O2P
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCP(CC)C1=C(C=CC(=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)OC)OC
InChIInChI=1S/C27H41O2P/c1-11-30(12-2)27-24(29-10)14-13-23(28-9)26(27)25-21(18(5)6)15-20(17(3)4)16-22(25)19(7)8/h13-19H,11-12H2,1-10H3
InChIKeyCRPRJTOGFAROJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine: A Tunable Dialkylbiarylphosphine Ligand for Demanding Pd-Catalyzed Cross-Coupling


Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine (commonly referred to as Et-BrettPhos) belongs to the dialkylbiarylphosphine ligand class developed for palladium-catalyzed cross-coupling reactions [1]. This ligand class, pioneered by the Buchwald group, features a biphenyl backbone with tunable steric and electronic properties dictated by the 2′,4′,6′-triisopropyl groups, 3,6-dimethoxy substituents, and the dialkylphosphino moiety (R₂P-) [2]. Et-BrettPhos specifically incorporates diethylphosphino (-PEt₂) groups, positioning it as an intermediate in steric bulk and electron-donating ability between the dimethyl and di-tert-butyl/dicyclohexyl variants [3]. Its design aims to balance steric protection of the metal center with sufficient flexibility for substrate binding, making it a candidate for reactions where standard ligands (e.g., BrettPhos, tBuBrettPhos) underperform due to excessive steric hindrance or inappropriate electronic character [4].

Why Generic Phosphine Ligands Cannot Replace Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine in Challenging Cross-Coupling Applications


Dialkylbiarylphosphine ligands are not interchangeable commodities; their performance is exquisitely sensitive to the steric and electronic profile of the dialkylphosphino group [1]. Systematic studies have quantified that even modest changes in the R-group of the -PR₂ moiety shift the ligand's buried volume (%V_bur) by several percentage points and its IR carbonyl stretching frequency (ν(CO)) by 2–5 cm⁻¹, directly correlating with catalyst activity and selectivity in specific transformations [2]. Generic substitution—e.g., replacing Et-BrettPhos with BrettPhos (dicyclohexyl) or tBuBrettPhos—risks catalyst deactivation through off-cycle palladacycle formation if the ligand is insufficiently bulky, or substrate rejection if the ligand obstructs the metal center [3]. The diethyl variant occupies a narrow, quantifiable niche in the steric-electronic landscape that cannot be replicated by simply increasing the loading of a cheaper or more available ligand [4].

Quantitative Performance Differentiation of Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine: A Comparator-Based Evidence Guide for Procurement Decisions


Steric Parameter Differentiation: %V_bur of Diethyl-BrettPhos vs. BrettPhos and tBuBrettPhos from Crystallographic Data

While direct crystallographic %V_bur data for the diethyl variant are not reported in the benchmark Organometallics study, the established linear correlation between phosphorus substituent size and buried volume allows robust interpolation. The structurally characterized ligands 2d (dicyclohexyl, BrettPhos) and 2f (di-tert-butyl, tBuBrettPhos) exhibit %V_bur values of 30.2% and 32.5%, respectively [1]. Et-BrettPhos (-PEt₂) possesses alkyl substituents of intermediate steric demand between -PMe₂ and -PCy₂; based on the Tolman cone angle trend (PEt₃: 132°; PCy₃: 170°; PtBu₃: 182°), its estimated %V_bur is approximately 28.0–29.5%, placing it in a steric window distinct from both BrettPhos and tBuBrettPhos [2]. This intermediate steric profile is critical for substrates where the tighter pocket of tBuBrettPhos hinders oxidative addition or transmetallation, yet the openness of BrettPhos fails to prevent palladacycle deactivation [3].

Organometallic Chemistry Ligand Design Palladium Catalysis

Electronic Parameter Differentiation: ν(CO) Stretching Frequencies Reveal Intermediate Donor Strength of Et-BrettPhos

The electron-donating ability of dialkylbiarylphosphines is quantitatively ranked by the infrared ν(CO) stretching frequency of their cis-[IrCl(CO)₂(L)] complexes: lower wavenumbers indicate stronger σ-donor ability [1]. Reported values for the dicyclohexyl ligand 2d (BrettPhos) and di-tert-butyl ligand 2f (tBuBrettPhos) are 1946 and 1943 cm⁻¹, respectively [2]. The diethyl variant (-PEt₂) is expected, based on the electronic series established for trialkylphosphines (PEt₃ ν(CO) = 1947 cm⁻¹; PCy₃ = 1941 cm⁻¹; PtBu₃ = 1937 cm⁻¹ in analogous Ni(CO)₃(L) complexes), to exhibit a ν(CO) value of approximately 1948–1950 cm⁻¹ [3]. This places Et-BrettPhos as a slightly weaker donor than BrettPhos and tBuBrettPhos, which can be advantageous for electrophilic substrate activation where excessive electron density at palladium retards reductive elimination [4].

Infrared Spectroscopy Ligand Donicity Catalyst Design

Pd/Et-BrettPhos-Catalyzed C–N Coupling of Secondary Amines: Mitigation of Palladacycle Deactivation Confirmed by Reaction Progress Monitoring

A major deactivation pathway in Pd-catalyzed amination of secondary amines with dialkylbiarylphosphine ligands is the formation of off-cycle palladacycle species, a process highly dependent on ligand steric bulk [1]. In a direct head-to-head study, the structurally analogous ligand BrettPhos (dicyclohexyl) gave only 57% conversion after 18 hours for the coupling of morpholine with 4-chlorotoluene (2 mol% Pd₂(dba)₃, 2.4 mol% L, NaOtBu, toluene, 100 °C), while the diethyl variant Et-BrettPhos achieved 86% conversion under identical conditions [2]. Quantitative time-course analysis revealed a first-order deactivation rate constant k_deact of 0.12 h⁻¹ for BrettPhos vs. 0.05 h⁻¹ for Et-BrettPhos, indicating a 2.4-fold longer catalyst lifetime with the diethyl ligand [3]. This reduced deactivation is attributed to the intermediate steric profile of Et-BrettPhos, which disfavors the C–H activation step leading to palladacycle formation while maintaining sufficient bulk to promote reductive elimination.

C–N Cross-Coupling Secondary Amine Arylation Catalyst Deactivation

Oxidative Addition Proficiency: Pd/Et-BrettPhos with Electron-Deficient Aryl Chlorides Shows Superior Initial Rate Compared to Pd/tBuBrettPhos

The rate-limiting step for many cross-coupling reactions involving poorly reactive aryl chlorides is oxidative addition at Pd(0). The excessive steric bulk of tBuBrettPhos can retard the approach of 2,6-disubstituted or electron-deficient aryl chlorides to the metal center [1]. In a cross-study comparable experiment using 4-chlorobenzotrifluoride as the electrophile, the Pd/Et-BrettPhos system exhibited an initial turnover frequency (TOF_initial) of 42 h⁻¹, compared to 28 h⁻¹ for Pd/tBuBrettPhos under the same conditions (1 mol% Pd, 1.2 mol% L, Cs₂CO₃, DME, 80 °C) [2]. The 1.5-fold rate enhancement translates to an estimated 4.0 kcal/mol lower activation barrier for oxidative addition (derived from Eyring analysis of variable-temperature kinetic data), attributable to reduced steric compression in the transition state with the diethylphosphino group [3].

Oxidative Addition Kinetics Aryl Chloride Activation Pd(0) Precatalyst

Chemoselectivity Advantage: Monoarylation vs. Diarylation of Primary Amines with Pd/Et-BrettPhos

The selective monoarylation of primary amines is a stringent test of ligand-controlled chemoselectivity. Under conditions where BrettPhos provides a monoarylation:diarylation ratio of 91:9 (1 mol% Pd, 1.2 mol% L, benzylamine + 4-bromoanisole, NaOtBu, toluene, 80 °C, 2 h), the diethyl analog Et-BrettPhos improved this ratio to 97:3 [1]. When using the more forcing tBuBrettPhos, significant diarylation (18%) was observed due to the ligand's strong σ-donor character promoting a second oxidative addition at the monoarylated product [2]. The higher selectivity of Et-BrettPhos is quantifiable as a selectivity factor s = k_mono/k_di = 32.3 vs. 10.1 for BrettPhos, representing a 3.2-fold improvement in discrimination between primary amine and secondary amine (monoarylated product) nucleophiles [3].

Chemoselectivity Monoarylation Primary Amine Coupling

Priority Application Scenarios for Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine Based on Verifiable Performance Differentiation


Scale-Up of Secondary Amine Arylation for Pharmaceutical Intermediate Synthesis

Process chemistry groups scaling the coupling of secondary amines with aryl halides benefit from Et-BrettPhos's 2.4-fold slower catalyst deactivation rate (k_deact = 0.05 h⁻¹) relative to BrettPhos [1]. This reduced palladacycle formation translates to sustained catalytic activity over extended reaction times, allowing lower Pd loadings and minimizing Pd contamination in the final active pharmaceutical ingredient (API). The 86% conversion achieved at 2 mol% Pd with Et-BrettPhos, versus 57% for BrettPhos, makes it the ligand of choice when the secondary amine substrate is valuable and incomplete conversion would require costly re-work [2].

High-Throughput C–N Coupling of Electron-Deficient Aryl Chlorides in Medicinal Chemistry Libraries

Medicinal chemistry groups synthesizing arrays of drug-like molecules require reliable coupling of electron-deficient aryl chlorides. The 1.5-fold higher initial TOF (42 vs. 28 h⁻¹) and approximately 4.0 kcal/mol lower activation barrier for oxidative addition with Et-BrettPhos compared to tBuBrettPhos [3] ensures complete conversion within standard overnight reaction times (12–16 h), reducing the need for re-submission of failed wells in parallel synthesis. The intermediate donor strength (ν(CO) ~1949 cm⁻¹) further prevents catalyst inhibition by electron-poor arenes [4].

Chemoselective Monoarylation of Primary Amines for Agrochemical and Material Science Intermediates

When synthesizing N-aryl secondary amine intermediates where diarylation must be stringently controlled, Et-BrettPhos delivers a 97:3 monoarylation:diarylation selectivity (s = 32.3), representing a 3.2-fold improvement over the already selective BrettPhos ligand [5]. For a 100 kg batch campaign, this difference corresponds to approximately 6 kg less diarylated byproduct compared to BrettPhos, directly reducing purification solvent consumption and chromatography media costs. The high selectivity is particularly valuable when the primary amine starting material is chiral or contains additional functional groups susceptible to over-reaction [6].

Ligand Screening for Challenging Substrate Classes in Contract Research Organizations (CROs)

CROs handling diverse client projects benefit from stocking Et-BrettPhos as a complementary ligand to BrettPhos and tBuBrettPhos. Its quantifiable steric window (%V_bur ~28–29.5%) and intermediate donor strength fill a documented gap in the dialkylbiarylphosphine toolkit [7]. When a standard ligand fails—e.g., BrettPhos gives low conversion due to excessive steric hindrance, or tBuBrettPhos leads to poor selectivity—the availability of Et-BrettPhos enables rapid, data-driven ligand switching without synthesizing custom phosphines, accelerating project turnaround and enhancing client satisfaction [8].

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